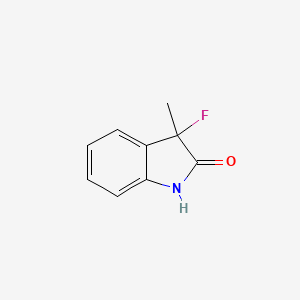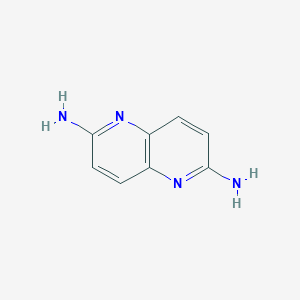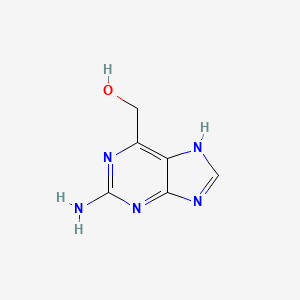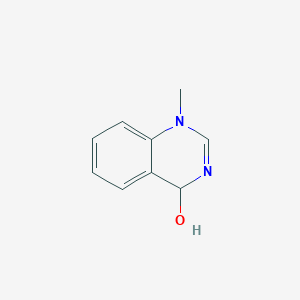
4-Cyclohexylazetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexylazetidin-2-one can be achieved through various methods. . This photochemical reaction is efficient for constructing azetidines, although it has faced challenges due to the inherent reactivity of the imine component.
Another practical synthetic approach involves the use of ketenes and Schiff bases, which can be employed to synthesize azetidinones with high regio- and stereoselectivity . This method avoids the need for column chromatographic separation, making it suitable for large-scale production.
Industrial Production Methods
For industrial production, the synthesis of this compound can be optimized by employing scalable and cost-effective methods. The use of readily available starting materials, mild reaction conditions, and efficient purification techniques are essential for achieving high yields and purity. Industrial processes often focus on minimizing the use of hazardous reagents and solvents to ensure safety and environmental sustainability.
化学反応の分析
Types of Reactions
4-Cyclohexylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the azetidinone ring to more saturated derivatives.
Substitution: The azetidinone ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include hydroxylated azetidinones, reduced azetidines, and various substituted derivatives. These products can be further utilized in the synthesis of more complex molecules or as intermediates in pharmaceutical development.
科学的研究の応用
4-Cyclohexylazetidin-2-one has a wide range of applications in scientific research:
Biology: Azetidinones are investigated for their role in enzyme inhibition and as potential therapeutic agents.
Industry: this compound is utilized in the synthesis of polymers and other materials with specialized properties.
作用機序
The mechanism of action of 4-Cyclohexylazetidin-2-one involves its interaction with specific molecular targets and pathways. In the context of β-lactam antibiotics, azetidinones inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), which are essential for peptidoglycan cross-linking . This inhibition leads to bacterial cell lysis and death. Additionally, azetidinones can act as enzyme inhibitors, modulating various biochemical pathways and exerting therapeutic effects.
類似化合物との比較
Similar Compounds
Azetidin-2-one: The parent compound of 4-Cyclohexylazetidin-2-one, known for its β-lactam ring structure and use in antibiotics.
2-Thioxoimidazolidin-4-one: A related heterocycle with diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
This compound is unique due to its cyclohexyl substitution, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, stability, and biological activity, making it a valuable scaffold for drug design and other applications.
特性
分子式 |
C9H15NO |
|---|---|
分子量 |
153.22 g/mol |
IUPAC名 |
4-cyclohexylazetidin-2-one |
InChI |
InChI=1S/C9H15NO/c11-9-6-8(10-9)7-4-2-1-3-5-7/h7-8H,1-6H2,(H,10,11) |
InChIキー |
CEZFFLGIKBGULC-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C2CC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2-Dimethyl-1H-imidazo[4,5-b]pyridin-7-amine](/img/structure/B11918475.png)

![2H-Pyrrolo[3,4-E]benzoxazole](/img/structure/B11918487.png)
![[1,2,4]Triazolo[1,5-a]pyridine hydrochloride](/img/structure/B11918495.png)









![(1S,2S,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11918561.png)
